3-(3-bromo-1H-pyrazol-1-yl)propanamide
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Overview
Description
3-(3-bromo-1H-pyrazol-1-yl)propanamide is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a propanamide group
Preparation Methods
The synthesis of 3-(3-bromo-1H-pyrazol-1-yl)propanamide typically involves the reaction of 3-bromo-1H-pyrazole with a suitable propanamide derivative. One common method involves the use of 3-bromo-1H-pyrazole and 3-chloropropanamide under basic conditions to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
3-(3-bromo-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the pyrazole ring allows for cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-(3-bromo-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(3-bromo-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
3-(3-bromo-1H-pyrazol-1-yl)propanamide can be compared with other similar compounds, such as:
3-(4-bromo-1H-pyrazol-1-yl)propanamide: This compound has a similar structure but with the bromine atom at a different position on the pyrazole ring.
3-(3-chloro-1H-pyrazol-1-yl)propanamide: This compound features a chlorine atom instead of bromine, which can lead to different reactivity and properties.
3-(3-bromo-1H-pyrazol-1-yl)propanoic acid: This compound has a carboxylic acid group instead of the amide group, affecting its chemical behavior and applications.
Properties
IUPAC Name |
3-(3-bromopyrazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c7-5-1-3-10(9-5)4-2-6(8)11/h1,3H,2,4H2,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUDQJNXLBTTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1Br)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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